molecular formula C21H18N4O5S B11642574 ethyl 4-[(7Z)-7-(3-nitrobenzylidene)-6-oxo-6,7-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-3(4H)-yl]benzoate

ethyl 4-[(7Z)-7-(3-nitrobenzylidene)-6-oxo-6,7-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-3(4H)-yl]benzoate

Cat. No.: B11642574
M. Wt: 438.5 g/mol
InChI Key: LNSBLDRFUZADKJ-WQRHYEAKSA-N
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Description

Ethyl 4-[(7Z)-7-(3-nitrobenzylidene)-6-oxo-6,7-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-3(4H)-yl]benzoate is a complex organic compound with a unique structure that includes a thiazolo-triazine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-[(7Z)-7-(3-nitrobenzylidene)-6-oxo-6,7-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-3(4H)-yl]benzoate typically involves multi-step organic reactions. One common method includes the condensation of 3-nitrobenzaldehyde with a thiazolo-triazine derivative under specific conditions . The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like ethanol at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent recycling and energy-efficient processes, can make the production more sustainable .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[(7Z)-7-(3-nitrobenzylidene)-6-oxo-6,7-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-3(4H)-yl]benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas, palladium on carbon (for reduction), and strong acids or bases (for hydrolysis). The reactions are typically carried out under controlled temperatures and pressures to ensure high yields and selectivity .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields the corresponding amine, while hydrolysis of the ester group yields the carboxylic acid .

Scientific Research Applications

Ethyl 4-[(7Z)-7-(3-nitrobenzylidene)-6-oxo-6,7-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-3(4H)-yl]benzoate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl 4-[(7Z)-7-(3-nitrobenzylidene)-6-oxo-6,7-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-3(4H)-yl]benzoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context .

Comparison with Similar Compounds

Ethyl 4-[(7Z)-7-(3-nitrobenzylidene)-6-oxo-6,7-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-3(4H)-yl]benzoate can be compared with other similar compounds, such as:

These compounds share structural similarities but differ in their functional groups and specific properties, making this compound unique in its applications and effects.

Properties

Molecular Formula

C21H18N4O5S

Molecular Weight

438.5 g/mol

IUPAC Name

ethyl 4-[(7Z)-7-[(3-nitrophenyl)methylidene]-6-oxo-2,4-dihydro-[1,3]thiazolo[3,2-a][1,3,5]triazin-3-yl]benzoate

InChI

InChI=1S/C21H18N4O5S/c1-2-30-20(27)15-6-8-16(9-7-15)23-12-22-21-24(13-23)19(26)18(31-21)11-14-4-3-5-17(10-14)25(28)29/h3-11H,2,12-13H2,1H3/b18-11-

InChI Key

LNSBLDRFUZADKJ-WQRHYEAKSA-N

Isomeric SMILES

CCOC(=O)C1=CC=C(C=C1)N2CN=C3N(C2)C(=O)/C(=C/C4=CC(=CC=C4)[N+](=O)[O-])/S3

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N2CN=C3N(C2)C(=O)C(=CC4=CC(=CC=C4)[N+](=O)[O-])S3

Origin of Product

United States

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